2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride

Medicinal Chemistry Chemical Biology Targeted Synthesis

This bifunctional imidazole building block is supplied as a stable crystalline dihydrochloride salt (C₆H₁₁Cl₂N₃O₂, MW 228.07), eliminating hygroscopicity and stoichiometric variability. The 2-aminomethyl substituent delivers a chemically orthogonal primary amine (pKa ~10.5–11) alongside the acetic acid handle, enabling parallel amide coupling, reductive amination, or sulfonylation from a single scaffold. Researchers pursuing C2-functionalized bisphosphonates, non‑brain‑penetrant BRS‑3 agonists, or TAFIa inhibitors can leverage this unique dual‑handle architecture for rapid library expansion.

Molecular Formula C6H11Cl2N3O2
Molecular Weight 228.07
CAS No. 2225136-91-2
Cat. No. B2780551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride
CAS2225136-91-2
Molecular FormulaC6H11Cl2N3O2
Molecular Weight228.07
Structural Identifiers
SMILESC1=CN(C(=N1)CN)CC(=O)O.Cl.Cl
InChIInChI=1S/C6H9N3O2.2ClH/c7-3-5-8-1-2-9(5)4-6(10)11;;/h1-2H,3-4,7H2,(H,10,11);2*1H
InChIKeyOTYOBHBRKHIQTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid dihydrochloride – A Structurally Positioned Imidazole-Acetic Acid Scaffold for Targeted Lead Discovery


2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid dihydrochloride (CAS 2225136-91-2) is a heterocyclic compound featuring an imidazole ring substituted at position 2 with an aminomethyl group and at position 1 with an acetic acid moiety. It is supplied as a dihydrochloride salt (C₆H₁₁Cl₂N₃O₂, MW 228.07) . The compound belongs to the imidazol-1-yl-acetic acid chemical class, whose derivatives have been pursued as key intermediates for bisphosphonate drugs (e.g., zoledronic acid) [1], non‑brain penetrant BRS‑3 agonists [2], HIV‑1 Vpu‑BST‑2 inhibitors [3], and TAFIa inhibitors [4]. Unlike simple 1H-imidazol-1-yl-acetic acid, the 2‑aminomethyl substituent provides a chemically orthogonal primary amine handle that enables selective downstream functionalization such as urea coupling or reductive amination.

Why In‑Class Imidazole‑1‑Acetic Acids Cannot Substitute for 2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid dihydrochloride


Within the imidazole‑1‑acetic acid family, substitution at the imidazole C‑2 position fundamentally alters both electronic properties and synthetic utility. Unsubstituted imidazol‑1‑yl‑acetic acid hydrochloride (CAS 87266‑37‑3), widely used as a zoledronic acid intermediate [1], lacks the C‑2 aminomethyl handle and therefore cannot participate in amine‑directed chemistry. Conversely, 2‑amino‑imidazole‑1‑acetic acid (CAS 74141‑18‑7) places a ring‑NH₂ at C‑2, which exhibits distinct hydrogen‑bond donor capacity and a different pKa profile but cannot react as a primary alkylamine. The target compound uniquely combines a free‑base aminomethyl group (pKa ≈ 10.5–11) tethered via a methylene spacer with the imidazole‑1‑acetic acid core, providing two orthogonally addressable functional groups. Furthermore, its stable crystalline dihydrochloride salt form eliminates the batch‑to‑batch variability and hygroscopicity issues observed with free bases or mono‑HCl salts, offering a defined stoichiometry (2 HCl per molecule) that simplifies solution preparation and reaction stoichiometry calculations.

Quantitative Differentiation Evidence for 2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid dihydrochloride Versus Closest Analogs


Structural Orthogonality: 2‑Aminomethyl Substituent Confers Unique Reactive Handle Absent in 1H‑Imidazol‑1‑yl‑Acetic Acid Derivatives

The target compound possesses a primary aminomethyl group at the imidazole C‑2 position, while comparator 1H‑imidazol‑1‑yl‑acetic acid hydrochloride (CAS 87266‑37‑3) carries only a hydrogen at C‑2 [1]. This structural difference provides one additional hydrogen bond donor (ΔHBD = +1; 3 vs. 2) and one additional rotatable bond (ΔRotB = +1; 4 vs. 3) as computed by PubChem [2], which translates into a chemically unique amine handle for bioconjugation, library synthesis, and late‑stage functionalization that the unsubstituted analog cannot achieve.

Medicinal Chemistry Chemical Biology Targeted Synthesis

Salt‑Form Advantage: Dihydrochloride Ensures Reproducible Stoichiometry and Solubility Over Free Base or Monohydrochloride

The compound is supplied exclusively as the dihydrochloride salt (2 HCl equivalents per molecule, C₆H₁₁Cl₂N₃O₂, MW 228.07) , providing a precise, crystallographically defined stoichiometry that eliminates the ambiguous protonation state seen with free bases (e.g., CAS 1509351‑09‑0, C₆H₉N₃O₂, MW 155.15) or some mono‑HCl salts. This defined salt form guarantees batch‑to‑batch consistency in molarity calculations, aqueous solubility, and pH buffering capacity compared to the parent free acid, which is hygroscopic and difficult to weigh accurately.

Procurement Analytical Chemistry Formulation

Differentiation from Methyl Ester Analog: Carboxylic Acid vs. Ester Directs Distinct Synthetic and Biological Fate

The methyl ester analog methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride (CAS 1423032‑72‑7, MW 242.10) has a protected carboxylic acid, making it suitable for transesterification or lipophilic prodrug strategies. In contrast, the target compound presents a free carboxylic acid (pKa ≈ 4‑5), allowing direct amide coupling or salt formation without a deprotection step. This difference is functionally relevant: the methyl ester requires a hydrolysis step (acidic or enzymatic) to liberate the bioactive free acid, which can confound cell‑based assay results if the ester is unintentionally a prodrug .

Drug Conjugation Metabolism Prodrug Design

Imidazole‑1‑Acetic Acid Core Enables Bisphosphonate Drug Intermediate Applications

Imidazol‑1‑yl‑acetic acid derivatives have been validated as key intermediates for zoledronic acid synthesis, with optimized routes achieving yields up to 75% in green solvents [1]. The target compound shares the same imidazole‑1‑acetic acid core but extends it with a 2‑aminomethyl substituent, making it a candidate for next‑generation bisphosphonate analogs that require both the imidazole scaffold and a pendant amine for enhanced bone‑targeting or pharmacokinetic properties [2]. In contrast, generic 1H‑imidazol‑1‑yl‑acetic acid (without the aminomethyl group) cannot address structure‑activity relationships that require a C‑2 amine substitution.

Pharmaceutical Synthesis Bisphosphonates Green Chemistry

High‑Value Application Scenarios for 2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid dihydrochloride in R&D and Synthesis


Divergent Library Synthesis in Medicinal Chemistry

The compound’s two orthogonally reactive functional groups—a carboxylic acid and a primary aliphatic amine—enable divergent library synthesis from a single bifunctional scaffold. The carboxylic acid can be activated (e.g., HATU/DIPEA) for amide coupling to amine‑containing fragments, while the 2‑aminomethyl group can undergo reductive amination, urea formation, or sulfonylation. This dual‑handle architecture, confirmed by computed molecular descriptors [1], supports the rapid generation of structurally diverse compound collections for hit‑to‑lead campaigns targeting kinases, GPCRs, or epigenetic readers.

Next‑Generation Bisphosphonate Analog Development

Building on the established role of imidazol‑1‑yl‑acetic acid intermediates in zoledronic acid synthesis [1], this compound enables C‑2‑functionalized bisphosphonate exploration. The aminomethyl group can be derivatized to modulate bone mineral affinity, cellular uptake, or anti‑resorptive potency while preserving the core phosphonation‑competent scaffold. This is critical for academic and industrial groups pursuing third‑ and fourth‑generation nitrogen‑containing bisphosphonates with improved therapeutic windows.

TAFIa and Carboxypeptidase Inhibitor Lead Optimization

Imidazole‑acetic acid scaffolds have established activity as inhibitors of activated thrombin‑activatable fibrinolysis inhibitor (TAFIa) and related carboxypeptidases [1]. The 2‑aminomethyl extension provides a vector for probing interactions with the S1′ pocket of these zinc‑metalloproteases, which is not accessible with the unsubstituted imidazole‑1‑acetic acid core. Researchers in thrombosis and hemostasis can leverage this chemical probe to dissect selectivity determinants versus CPA, CPN, and CPM.

BRS‑3 Agonist Probe Development for Metabolic Research

Imidazol‑1‑yl‑acetic acid derivatives have been advanced as non‑brain penetrant bombesin receptor subtype‑3 (BRS‑3) agonists with potential applications in obesity and diabetes [1]. The aminomethyl substituent offers a handle for tuning physicochemical properties (logP, polar surface area) to balance potency, brain penetration, and metabolic stability—key optimization parameters for BRS‑3‑targeted therapeutics intended for peripheral action.

Quote Request

Request a Quote for 2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.